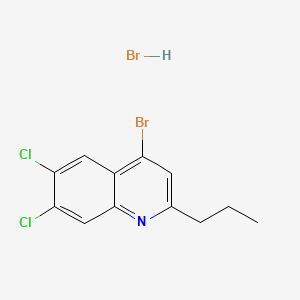

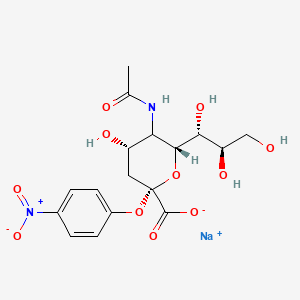

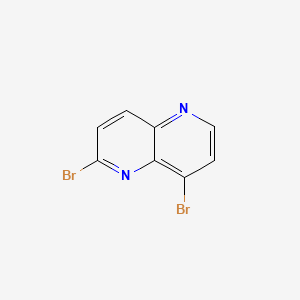

![molecular formula C18H21BO3 B599214 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol CAS No. 1219741-54-4](/img/structure/B599214.png)

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol

カタログ番号 B599214

CAS番号:

1219741-54-4

分子量: 296.173

InChIキー: KHMILAPQGZSSST-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-ol” is a chemical compound. It is a derivative of boronic acid and is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with aminophenylboronic acid pinacol ester . The reaction is typically carried out in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of this compound includes a biphenyl group attached to a boronic ester group. The boronic ester group contains a boron atom bonded to two oxygen atoms and two methyl groups .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .科学的研究の応用

Synthesis and Characterization

- 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol and related compounds have been extensively studied for their synthesis and structural characterization. For example, Liao et al. (2022) conducted a study on the synthesis and characterization of a similar compound using various spectroscopic methods and X-ray diffraction. This type of research aids in understanding the molecular structure and properties of such compounds (Liao, Liu, Wang, & Zhou, 2022).

Crystallography and DFT Studies

- The study of crystal structures and Density Functional Theory (DFT) calculations are crucial for understanding the electronic structure and physical properties. Huang et al. (2021) performed crystallographic and DFT studies on similar compounds, revealing insights into their molecular structures and physicochemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Application in Borylation Reactions

- The compound has been utilized in Pd-catalyzed borylation reactions. A study by Takagi and Yamakawa (2013) explored the synthesis of arenes through borylation of arylbromides, demonstrating the compound's utility in organic synthesis (Takagi & Yamakawa, 2013).

Vibrational Property Studies

- The vibrational properties of such compounds have been investigated to understand their potential applications. Wu et al. (2021) conducted studies on the vibrational properties of related compounds, providing valuable data for future applications (Wu, Chen, Chen, & Zhou, 2021).

Catalysis and Material Science

- The compound has been explored for its role in catalysis and material science. For instance, Clegg et al. (1996) studied the catalysed diboration of certain compounds, highlighting its potential in synthetic chemistry (Clegg, Scott, Lesley, Marder, & Norman, 1996).

Fluorescence and Sensing Applications

- Research has also delved into the use of this compound in fluorescence and sensing applications. For example, Fu et al. (2016) explored its use in the detection of hydrogen peroxide vapor, showcasing its potential in analytical chemistry (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12,20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMILAPQGZSSST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol | |

Citations

For This Compound

3

Citations

P Lan, FA Romero, D Wodka, AJ Kassick… - Journal of Medicinal …, 2017 - ACS Publications

AMP-activated protein kinase (AMPK) plays an essential role as a cellular energy sensor and master regulator of metabolism in eukaryotes. Dysregulated lipid and carbohydrate …

Number of citations: 20

pubs.acs.org

Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents

LL Wang, Y Du, SM Li, F Cheng, NN Zhang, R Chen… - Bioorganic …, 2021 - Elsevier

Two series of tetrahydrocarbazole derivatives have been designed and synthesized based on ZG02, a promising candidate developed in our previous studies. The newly prepared …

Number of citations: 10

www.sciencedirect.com

KO Cameron, DW Kung, AS Kalgutkar… - Journal of medicinal …, 2016 - ACS Publications

Adenosine monophosphate-activated protein kinase (AMPK) is a protein kinase involved in maintaining energy homeostasis within cells. On the basis of human genetic association data…

Number of citations: 113

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-Bromo-6,7-dichloro-2-propylquinoline hydrobromide

1204811-98-2

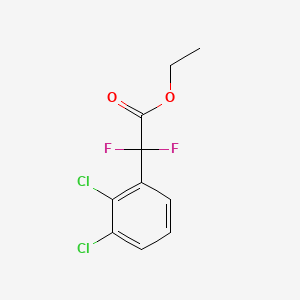

Ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate

1199773-04-0

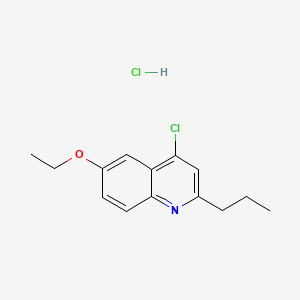

4-Chloro-6-ethoxy-2-propylquinoline hydrochloride

1204811-07-3

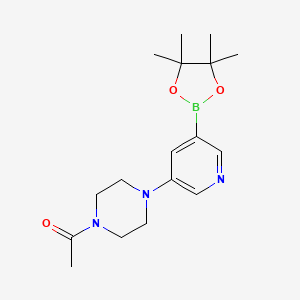

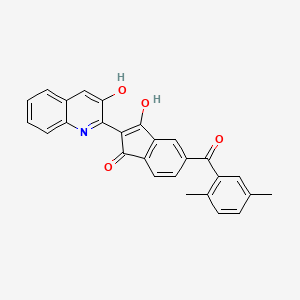

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)

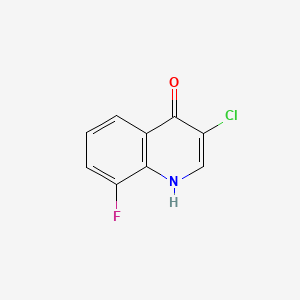

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)

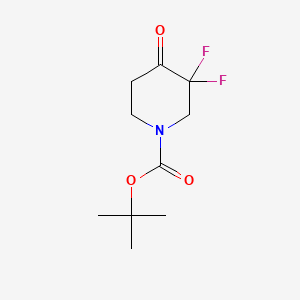

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)